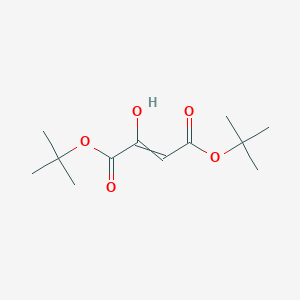
Di-tert-butyl 2-hydroxybut-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 2-hydroxybut-2-enedioate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butyl groups and a hydroxybutenedioate moiety. It is known for its stability and reactivity, making it a valuable compound for synthetic and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-hydroxybut-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxybut-2-enedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of tert-butyl alcohol and an acid catalyst remains a standard approach in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 2-hydroxybut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield di-tert-butyl 2-oxobut-2-enedioate, while reduction can produce di-tert-butyl 2-hydroxybutanedioate.
Aplicaciones Científicas De Investigación
Di-tert-butyl 2-hydroxybut-2-enedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a reagent in enzymatic studies.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives due to its desirable chemical properties.
Mecanismo De Acción
The mechanism by which di-tert-butyl 2-hydroxybut-2-enedioate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, releasing the hydroxybutenedioate moiety, which can then interact with other molecules. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Butylated hydroxytoluene: An antioxidant used in food and industrial applications.
Diethyl acetylenedicarboxylate: Utilized in Michael addition reactions and as a cross-linker in polymer chemistry.
Uniqueness
Di-tert-butyl 2-hydroxybut-2-enedioate is unique due to its combination of tert-butyl groups and a hydroxybutenedioate moiety. This structure imparts specific reactivity and stability characteristics, making it distinct from other similar compounds. Its versatility in various chemical reactions and applications further highlights its uniqueness.
Propiedades
Número CAS |
87598-05-8 |
|---|---|
Fórmula molecular |
C12H20O5 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
ditert-butyl 2-hydroxybut-2-enedioate |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h7,13H,1-6H3 |
Clave InChI |
GCEVOJBGWYSVDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C=C(C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


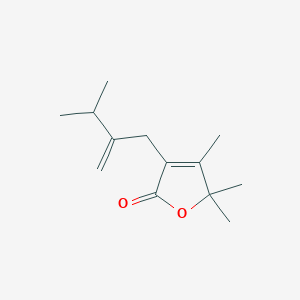

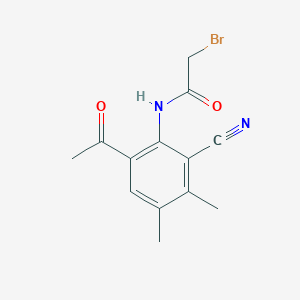

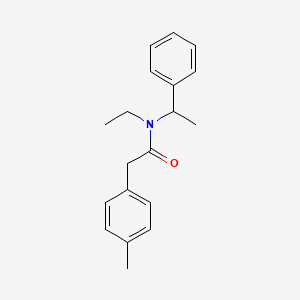
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
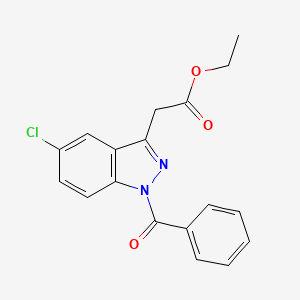
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
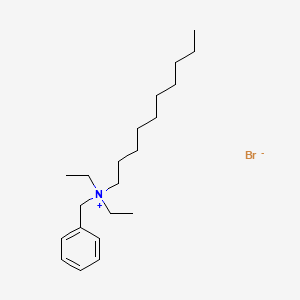
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)

